1-(Methylamino)-2-phenylpropan-2-ol
Overview
Description
1-(Methylamino)-2-phenylpropan-2-ol is an organic compound that belongs to the class of alkanolamines It is characterized by the presence of a methylamino group attached to a phenylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-2-phenylpropan-2-ol typically involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is carried out in a closed container with alcohol as the solvent, heated to a temperature range of 60-100°C. The mixture is then concentrated, cooled, and crystallized to obtain the hydrochloride salt of the compound. This intermediate is further reduced under catalytic conditions using a Raney nickel catalyst, with hydrogen pressure ranging from 0.3 to 1.5 MPa and temperatures between 25-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of Raney nickel as a catalyst is common in industrial settings due to its efficiency in hydrogenation reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of N-methyl-2-phenylpropan-2-amine.
Substitution: Formation of various substituted phenylpropanol derivatives.
Scientific Research Applications
1-(Methylamino)-2-phenylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity. The compound can influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with a similar structure but lacking the phenyl group.
Dimethylaminoquinolines: Compounds with similar amino groups but different structural frameworks.
Uniqueness
1-(Methylamino)-2-phenylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group and alkanolamine structure make it versatile for various applications, distinguishing it from simpler amines and other related compounds.
Properties
IUPAC Name |
1-(methylamino)-2-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(12,8-11-2)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHZQFHWJAOLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285633 | |
Record name | 1-(methylamino)-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-19-9 | |
Record name | α-Methyl-α-[(methylamino)methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6309-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 42531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC42531 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(methylamino)-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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